N-Palmitoylglycine-d31
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Overview
Description
N-Palmitoylglycine-d31 is a deuterium-labeled derivative of N-Palmitoylglycine. This compound is primarily used in scientific research due to its unique properties, which include the incorporation of stable heavy isotopes. Deuteration, the process of replacing hydrogen atoms with deuterium, can significantly affect the pharmacokinetic and metabolic profiles of drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Palmitoylglycine-d31 involves the deuteration of N-Palmitoylglycine. This process typically includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction conditions often require controlled temperatures and pressures to achieve the desired level of deuteration .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuteration level and purity .
Chemical Reactions Analysis
Types of Reactions
N-Palmitoylglycine-d31 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
N-Palmitoylglycine-d31 has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in studies involving the quantitation of drug molecules.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential effects on pharmacokinetics and drug metabolism.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N-Palmitoylglycine-d31 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic and pharmacodynamic profiles of the compound .
Comparison with Similar Compounds
Similar Compounds
N-Palmitoylglycine: The non-deuterated form of N-Palmitoylglycine-d31.
N-Arachidonoylglycine: Another acyl amide with similar structural properties.
N-Oleoylglycine: A related compound with a different fatty acid chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The incorporation of deuterium can enhance the compound’s stability and alter its metabolic profile, making it a valuable tool for studying drug metabolism and pharmacokinetics .
Biological Activity
N-Palmitoylglycine-d31 is a deuterated derivative of N-Palmitoylglycine, an endogenous lipid that plays a significant role in various biological processes, particularly in neuronal signaling and pain modulation. This compound is characterized by a palmitoyl group (a 16-carbon saturated fatty acid) attached to the amino acid glycine, and its deuteration enhances stability for analytical applications.
This compound is synthesized through methods that ensure high purity suitable for research applications. The presence of deuterium allows for precise tracking in metabolic studies, particularly using mass spectrometry techniques.
Biological Activities
This compound exhibits several notable biological activities:
- Calcium Mobilization : It induces calcium influx in sensory neurons, which is critical for neuronal signaling. This activity is particularly evident in dorsal root ganglion (DRG) cells and is essential for understanding pain mechanisms .
- Nitric Oxide Production : The compound stimulates nitric oxide (NO) production through calcium-sensitive nitric oxide synthase enzymes. This effect has been observed in F-11 cells, a DRG-like cell line, indicating its role in modulating inflammatory responses .
- Interaction with Ion Channels : this compound activates the transient receptor potential channel 5 (TRPC5), enhancing calcium sparks in cardiomyocytes. This interaction suggests a potential pathway for influencing cardiac function and pain signaling .
Case Studies
- Pain Modulation : A study demonstrated that this compound inhibited heat-evoked firing of nociceptive neurons in rat dorsal horn, highlighting its antinociceptive properties. The compound's effects were characterized by strict structural requirements and sensitivity to pertussis toxin (PTX), indicating its mechanism involves GPCR pathways .
- Cardiac Effects : In Langendorff-perfused rabbit hearts, this compound was found to shorten the QT interval and action potential duration, suggesting implications for cardiac arrhythmias and overall heart health .
Comparative Analysis
The following table summarizes the structural similarities and unique features of compounds related to this compound:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
N-Hexadecanoyl Glycine | Similar acyl group | Longer carbon chain (C16) |
Oleoyl Glycine | Similar acyl group | Contains a double bond (unsaturated) |
N-Acyl Glycines | General class | Varying acyl chains leading to different properties |
This compound stands out due to its specific interaction with calcium channels and nitric oxide synthase, making it particularly relevant in pain modulation studies compared to other acyl glycine derivatives .
The biological activities of this compound can be attributed to several mechanisms:
- Calcium Channel Activation : The compound enhances calcium influx through TRPC5 channels, which are implicated in various physiological processes including pain perception and cardiovascular function .
- Regulation of Inflammatory Pathways : Transcriptomic analyses indicate that PalGly treatment negatively modulates immune pathways, suggesting a role in reducing inflammation-related conditions .
Properties
Molecular Formula |
C18H35NO3 |
---|---|
Molecular Weight |
344.7 g/mol |
IUPAC Name |
2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid |
InChI |
InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |
InChI Key |
KVTFEOAKFFQCCX-SAQPIRCFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(=O)O |
Origin of Product |
United States |
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